3-(Difluoromethyl)-2-methyl-1H-indole
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Overview
Description
3-(Difluoromethyl)-2-methyl-1H-indole is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a difluoromethyl group attached to the third position of the indole ring, and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating reagents such as ClCF₂H in the presence of a base . The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency . These methods often employ metal-based catalysts to facilitate the difluoromethylation reaction, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-methyl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(Difluoromethyl)-2-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-methyl-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors . This interaction can modulate various biochemical pathways, making the compound a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group but differs in the core structure.
Difluoromethyl-1,3,4-oxadiazole: Another compound with a difluoromethyl group, but with a different heterocyclic core.
Uniqueness
3-(Difluoromethyl)-2-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9F2N |
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Molecular Weight |
181.18 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C10H9F2N/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5,10,13H,1H3 |
InChI Key |
KEYSBSIOYYDMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(F)F |
Origin of Product |
United States |
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